molecular formula C12H17NO5 B1274802 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid CAS No. 34841-00-4

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Cat. No.: B1274802
CAS No.: 34841-00-4
M. Wt: 255.27 g/mol
InChI Key: UMIWUEOAUPOOEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid typically involves several steps:

    Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a reaction with malonic acid in the presence of a base to form 3,4,5-trimethoxycinnamic acid.

    Reduction: The cinnamic acid is then reduced to 3,4,5-trimethoxyphenylpropanoic acid.

    Amination: Finally, the propanoic acid undergoes amination to yield this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an amino group and a trimethoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-16-9-4-7(8(13)6-11(14)15)5-10(17-2)12(9)18-3/h4-5,8H,6,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIWUEOAUPOOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391359
Record name 3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34841-00-4
Record name 3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4,5-Trimethoxy benzaldehyde (10 mmol, 1 eq), malonic acid (1 eq) and ammonium acetate (1.3 eq) are suspended in EtOH and refluxed for 16 h (Tetrahedron, 58 (2002) 7449-7461). Upon cooling to room temperature a white precipitate is formed. The mixture is concentrated in vacuo and the white solid is partitioned between EtOAc and dilute aqueous HCl (pH 2). The aqueous phase is concentrated in vacuo. 3-Amino-3-(3,4,5-trimethoxy-phenyl)propionic acid (crude product) is obtained as a white solid (51% yield); ES-MS (MH+)=239.0 (M-NH2).
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10 mmol
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Yield
51%

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